

Cy5.5: A Comprehensive Technical Guide to its Spectral Properties and Applications

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Compound of Interest

Compound Name: Cy5.5

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent dye Cyanine5.5 (**Cy5.5**), a valuable tool in a wide range of biomedical research and drug development applications. This document details its core spectral properties, provides established experimental protocols, and illustrates its use in visualizing key biological pathways.

Core Spectroscopic Properties of Cy5.5

Cy5.5 is a near-infrared (NIR) fluorescent dye known for its deep-red emission, which allows for minimal autofluorescence from biological tissues and deeper tissue penetration, making it particularly well-suited for in vivo imaging. The key spectral characteristics of **Cy5.5** are summarized in the table below, compiled from various sources to provide a comparative overview.

Spectral Property	Reported Value(s)	Source(s)
Peak Excitation Wavelength (nm)	673 - 685	[1]
Peak Emission Wavelength (nm)	693 - 707	[1]
Molar Extinction Coefficient ($M^{-1}cm^{-1}$)	190,000 - 250,000	[2]
Quantum Yield	0.20 - 0.28	[1]

Experimental Protocols

Detailed methodologies for common applications of **Cy5.5** are provided below, offering a foundation for experimental design and execution.

In Vivo Imaging with Cy5.5-Labeled Probes

This protocol describes a general workflow for in vivo imaging in a murine model using a **Cy5.5**-conjugated targeting agent (e.g., antibody, peptide, or small molecule).

Materials:

- **Cy5.5**-labeled probe of interest
- Anesthesia (e.g., isoflurane)
- In vivo imaging system equipped with appropriate excitation and emission filters for **Cy5.5**
- Sterile phosphate-buffered saline (PBS) or other suitable vehicle
- Animal model (e.g., tumor-bearing mouse)

Procedure:

- **Probe Preparation:** Reconstitute or dilute the **Cy5.5**-labeled probe in a sterile vehicle to the desired concentration. The optimal dose will depend on the specific probe and target.

- **Animal Preparation:** Anesthetize the animal according to approved institutional protocols.
- **Probe Administration:** Administer the prepared probe, typically via intravenous (tail vein) injection.
- **Image Acquisition:** Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to determine the optimal imaging window for target accumulation and clearance. Use excitation and emission filters appropriate for **Cy5.5** (e.g., excitation ~675 nm, emission ~700 nm).
- **Data Analysis:** Quantify the fluorescence intensity in the region of interest (e.g., tumor) and compare it to background tissues over time.

Immunofluorescence Staining of Paraffin-Embedded Tissues

This protocol outlines the steps for staining paraffin-embedded tissue sections with a **Cy5.5**-conjugated secondary antibody.[\[3\]](#)[\[4\]](#)

Materials:

- Deparaffinization and rehydration reagents (xylene, ethanol series)
- Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
- Wash buffer (e.g., PBS with 0.1% Tween 20)
- Blocking solution (e.g., 5% normal serum in PBS)
- Primary antibody
- **Cy5.5**-conjugated secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Mounting medium
- Fluorescence microscope with appropriate filter sets for **Cy5.5** and the counterstain

Procedure:

- Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.[3][4]
- Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval buffer to unmask the target antigen.
- Blocking: Block non-specific antibody binding by incubating the sections in a blocking solution for at least 1 hour at room temperature.[3]
- Primary Antibody Incubation: Incubate the sections with the primary antibody diluted in blocking solution overnight at 4°C in a humidified chamber.
- Washing: Wash the sections three times with wash buffer to remove unbound primary antibody.
- Secondary Antibody Incubation: Incubate the sections with the **Cy5.5**-conjugated secondary antibody, diluted in blocking solution, for 1-2 hours at room temperature, protected from light. [3]
- Counterstaining: If desired, incubate with a nuclear counterstain like DAPI.
- Washing: Wash the sections three times with wash buffer.
- Mounting: Mount the coverslip using an appropriate mounting medium.
- Imaging: Visualize the staining using a fluorescence microscope equipped with the necessary filters.

Flow Cytometry Staining for Cell Surface Markers

This protocol provides a general procedure for staining cell suspensions for flow cytometric analysis using a **Cy5.5**-conjugated antibody.

Materials:

- Cell suspension

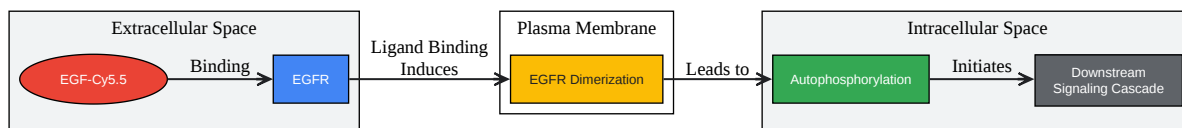
- Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
- **Cy5.5**-conjugated primary antibody or isotype control
- Flow cytometer with a red laser (e.g., 633 nm or 640 nm) and appropriate detectors

Procedure:

- **Cell Preparation:** Prepare a single-cell suspension at a concentration of 1×10^6 cells/mL in cold flow cytometry staining buffer.
- **Blocking (Optional):** To block Fc receptors, incubate cells with an Fc-blocking reagent according to the manufacturer's instructions.
- **Antibody Staining:** Add the predetermined optimal concentration of the **Cy5.5**-conjugated antibody or isotype control to the cell suspension.
- **Incubation:** Incubate for 20-30 minutes at 4°C in the dark.
- **Washing:** Wash the cells twice with 1-2 mL of cold flow cytometry staining buffer by centrifugation (e.g., 300-400 x g for 5 minutes).
- **Resuspension:** Resuspend the cell pellet in an appropriate volume of flow cytometry staining buffer for analysis.
- **Data Acquisition:** Acquire data on a flow cytometer using the appropriate laser and detector settings for **Cy5.5**.

Visualization of Signaling Pathways and Experimental Workflows

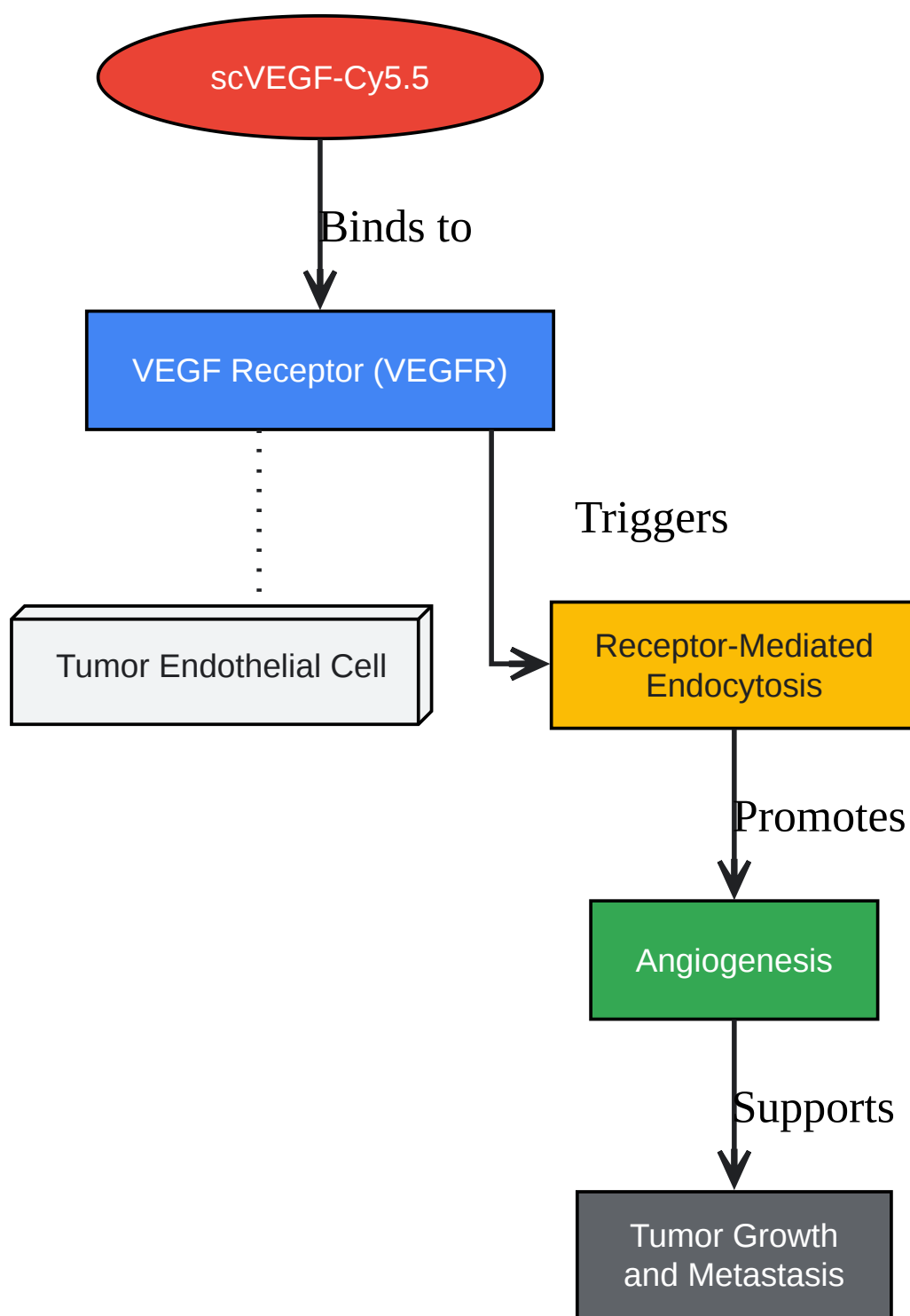
The following diagrams, generated using the DOT language, illustrate key biological processes and experimental workflows where **Cy5.5** is a valuable tool.



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EGFR Signaling Pathway Visualization with EGF-Cy5.5

The diagram above illustrates how **Cy5.5**-labeled Epidermal Growth Factor (EGF-Cy5.5) can be used to visualize the initial steps of EGFR signaling.[5][6] Binding of EGF-Cy5.5 to the EGFR on the cell surface induces receptor dimerization and subsequent autophosphorylation, initiating downstream signaling cascades. The fluorescence from **Cy5.5** allows for the tracking of EGF binding and receptor localization.

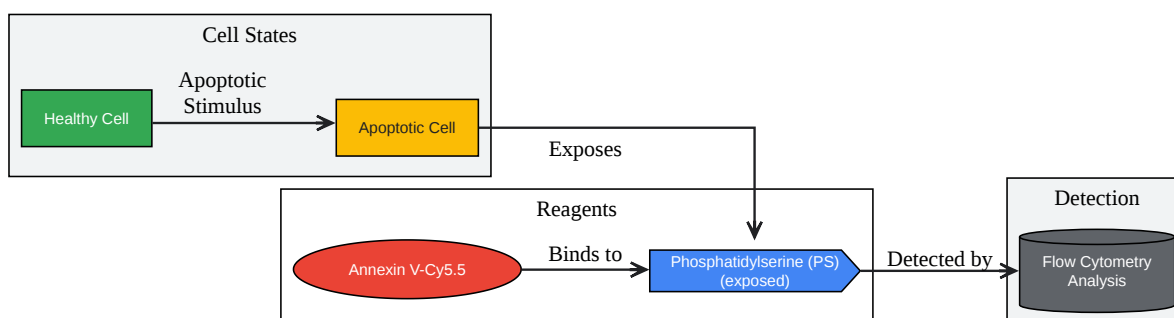


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Imaging Angiogenesis with scVEGF-Cy5.5

This diagram shows the application of **Cy5.5**-labeled single-chain Vascular Endothelial Growth Factor (scVEGF-**Cy5.5**) in imaging tumor angiogenesis.[2][7] By binding to VEGF receptors on

tumor endothelial cells, the fluorescent probe allows for the visualization of areas with active blood vessel formation, a critical process in tumor development.



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Workflow for Apoptosis Detection using Annexin V-Cy5.5

The workflow above illustrates the use of Annexin V-Cy5.5 for the detection of apoptotic cells. [8] During apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS, and when conjugated to Cy5.5, it serves as a specific probe to identify apoptotic cells via methods like flow cytometry.[9]

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